molecular formula C19H16F3NO3 B2870050 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide CAS No. 1421442-70-7

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2870050
CAS No.: 1421442-70-7
M. Wt: 363.336
InChI Key: NWOCHTGYPWLSJV-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenoxy group, which contribute to its unique chemical properties. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the coupling of 2-(trifluoromethyl)benzoic acid with 4-(2-methoxyphenoxy)but-2-yn-1-amine under appropriate reaction conditions. This process may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the trifluoromethyl group may be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmacological agent due to its unique chemical structure.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide: Lacks the trifluoromethyl group.

    N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the methoxyphenoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential pharmacological activity.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO3/c1-25-16-10-4-5-11-17(16)26-13-7-6-12-23-18(24)14-8-2-3-9-15(14)19(20,21)22/h2-5,8-11H,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOCHTGYPWLSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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